1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-BUTYL-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butyl Group: This step often involves alkylation reactions using butyl halides in the presence of a base.
Attachment of the Methoxyphenoxyethyl Group: This can be done through etherification reactions using methoxyphenol and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering its biological activity.
Reduction: Reduction reactions can modify the imine group, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole core or the methoxyphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BUTYL-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE: This compound shares the butyl group and imidazole core but differs in its overall structure and properties.
1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE: This compound has a similar methoxyphenyl group but a different core structure.
Uniqueness
1-BUTYL-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-butyl-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine |
InChI |
InChI=1S/C20H25N3O2/c1-3-4-13-22-18-7-5-6-8-19(18)23(20(22)21)14-15-25-17-11-9-16(24-2)10-12-17/h5-12,21H,3-4,13-15H2,1-2H3 |
InChI Key |
CFCCFOPQWGRWGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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